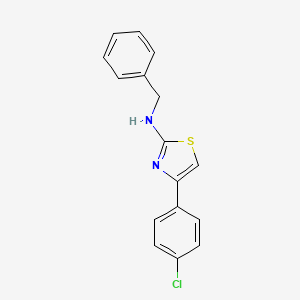

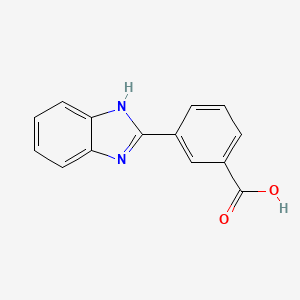

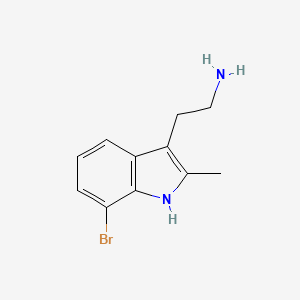

![molecular formula C15H13FO3 B1269673 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 346459-53-8](/img/structure/B1269673.png)

3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde (FBMA) is an aromatic aldehyde that is used in a variety of scientific research applications. It is a white powder with a melting point of 54-56°C and a boiling point of 164-166°C. FBMA is a strong electron acceptor, making it an ideal compound for a variety of organic synthesis reactions. FBMA is also a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which is involved in the metabolism of aldehydes.

Applications De Recherche Scientifique

Simplified Synthesis

- A study by Wang Bao-jie (2006) presented a simplified one-step synthetic method for 3-fluoro-4-methoxybenzaldehyde. This method avoids the damage caused by concentrated acids in industrial production and allows for recycling of trifluoroacetic acid, reducing costs significantly.

Anticancer Activity

- Research by N. Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes, including 3-fluoro-4-methoxybenzaldehyde, for their potential in anticancer activity. They investigated its use in the synthesis of fluoro-substituted stilbenes, analogues of combretastatins, which have shown potent cell growth inhibitory properties.

Structural Studies

- A crystallographic study by Lei Jin & Cheng‐He Zhou (2010) investigated the structure of a compound with a 3-methoxybenzaldehyde group. This research provides insight into the structural properties of such compounds, which can be crucial for understanding their reactivity and interactions in various applications.

Bioconversion Potential

- F. R. Lauritsen & A. Lunding (1998) studied the bioconversion potential of the fungus Bjerkandera adusta with respect to producing novel halogenated aromatic compounds, including derivatives of 3-fluoro-4-methoxybenzaldehyde. This study highlights the potential of using biological systems for the synthesis of chemically modified compounds.

Spectroscopic Studies

- Research by H. Özay et al. (2013) presented the synthesis and spectroscopic study of a compound derived from the reaction of 2-hydroxy-3-methoxybenzaldehyde. This work is significant for understanding the spectroscopic properties of related compounds.

Application in Catalysis

- The work of P. Ferreira et al. (2015) showed how aromatic stacking interactions in enzymes, such as Aryl-alcohol oxidase, which acts on compounds including methoxylated benzaldehydes, can govern catalysis. This study provides insights into the role of molecular interactions in enzymatic processes.

Photocatalytic Oxidation

- A study by S. Yurdakal et al. (2009) on the photocatalytic oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde highlights the potential of using photocatalysts for selective organic transformations, an area where derivatives of 3-fluoro-4-methoxybenzaldehyde might find application.

Safety and Hazards

Propriétés

IUPAC Name |

3-[(3-fluorophenyl)methoxy]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-14-6-5-11(9-17)8-15(14)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELWMTALSAOIPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354644 |

Source

|

| Record name | 3-[(3-fluorobenzyl)oxy]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346459-53-8 |

Source

|

| Record name | 3-[(3-fluorobenzyl)oxy]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

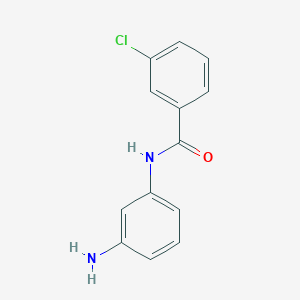

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1269599.png)

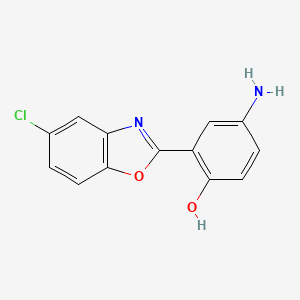

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

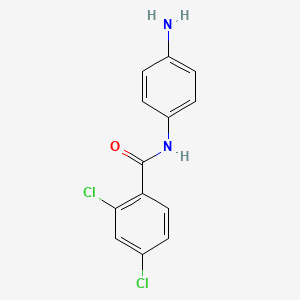

![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)

![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)